Cas no 1247570-74-6 (2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid)
2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid
- 1H-Imidazole-1-butanoic acid, α-(ethylamino)-α,2-dimethyl-
- AKOS011199707
- CS-0344050
- 1247570-74-6
- EN300-1140477
-
- Inchi: 1S/C11H19N3O2/c1-4-13-11(3,10(15)16)5-7-14-8-6-12-9(14)2/h6,8,13H,4-5,7H2,1-3H3,(H,15,16)
- InChI Key: GHPNJWVSSZEMQZ-UHFFFAOYSA-N
- SMILES: C1(C)N(CCC(NCC)(C)C(O)=O)C=CN=1
Computed Properties
- Exact Mass: 225.147726857g/mol
- Monoisotopic Mass: 225.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.8
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- Density: 1.13±0.1 g/cm3(Predicted)
- Boiling Point: 428.0±40.0 °C(Predicted)
- pka: 2.29±0.15(Predicted)
2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1140477-1.0g |
2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid |
1247570-74-6 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1140477-0.05g |
2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid |
1247570-74-6 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
| Enamine | EN300-1140477-0.1g |
2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid |
1247570-74-6 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
| Enamine | EN300-1140477-0.25g |
2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid |
1247570-74-6 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
| Enamine | EN300-1140477-0.5g |
2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid |
1247570-74-6 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
| Enamine | EN300-1140477-1g |
2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid |
1247570-74-6 | 95% | 1g |
$842.0 | 2023-10-26 | |
| Enamine | EN300-1140477-2.5g |
2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid |
1247570-74-6 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
| Enamine | EN300-1140477-5g |
2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid |
1247570-74-6 | 95% | 5g |
$2443.0 | 2023-10-26 | |
| Enamine | EN300-1140477-10g |
2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid |
1247570-74-6 | 95% | 10g |
$3622.0 | 2023-10-26 |
2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Additional information on 2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid
Introduction to 2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid (CAS No. 1247570-74-6) and Its Emerging Applications in Chemical Biology and Medicine
2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid, identified by the chemical identifier CAS No. 1247570-74-6, is a structurally complex organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, featuring a unique combination of functional groups including an ethylamino moiety, a methyl substituent, and an imidazole ring, presents a versatile scaffold for the development of novel therapeutic agents. Its molecular architecture not only suggests potential interactions with biological targets but also opens avenues for exploring its pharmacological properties in various disease models.
The synthesis and characterization of this compound have been the focus of several studies aimed at understanding its structural and functional attributes. The presence of the ethylamino group in the molecule implies potential roles in modulating enzyme activity or receptor binding, while the methyl group may contribute to steric hindrance and influence binding affinity. The imidazole ring, a common pharmacophore in medicinal chemistry, is known for its ability to engage in hydrogen bonding and metal coordination, making it a valuable component in drug design.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high precision. Molecular docking studies have revealed that 2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid exhibits promising interactions with several protein targets, including kinases and transcription factors. These interactions are thought to be mediated by the imidazole ring and the ethylamino group, which can form stable hydrogen bonds with polar residues in the protein active site. Such findings suggest that this compound may serve as a lead structure for further optimization towards therapeutic applications.
In vitro studies have begun to explore the biological activity of this compound, with initial results indicating potential effects on cellular pathways relevant to inflammation and cancer. The ability of 2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid to modulate these pathways could make it a valuable candidate for drug development. Furthermore, its structural features may allow for modifications that enhance its solubility, bioavailability, and metabolic stability—key factors in translating preclinical findings into clinical success.
The role of imidazole derivatives in medicinal chemistry cannot be overstated, as they have been successfully incorporated into numerous drugs due to their favorable pharmacokinetic properties. The unique electronic environment of the imidazole ring allows it to engage in multiple types of non-covalent interactions with biological targets, making it an ideal building block for drug discovery. In the context of 2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid, the presence of two methyl groups adjacent to the imidazole ring may further enhance its binding affinity by providing additional hydrophobic interactions.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid are poised to play a critical role in addressing unmet medical needs. The integration of high-throughput screening technologies with computational modeling has accelerated the identification of promising candidates for further development. This compound exemplifies how structural diversity can be leveraged to discover novel pharmacological entities with therapeutic potential.
The future direction of research on this compound will likely involve optimizing its chemical properties through structure-based drug design. By systematically modifying key functional groups while maintaining the core scaffold, researchers can fine-tune its biological activity and reduce potential side effects. Additionally, exploring synthetic routes that improve yield and scalability will be essential for advancing this compound towards clinical trials.
Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating laboratory discoveries into viable therapeutics. The interdisciplinary nature of modern drug discovery necessitates expertise from chemists, biologists, pharmacologists, and computational scientists working together to bring compounds like 2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid from bench to market. Such collaborations can accelerate innovation and ensure that promising candidates are thoroughly evaluated before entering clinical development.
In conclusion, CAS No. 1247570-74-6, corresponding to 2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-ybutoic acid, represents a compelling example of how structural complexity can be harnessed for drug discovery. Its unique combination of functional groups and promising preliminary biological activity make it a valuable asset in the quest for novel therapeutics. As research progresses, this compound is expected to contribute significantly to advancements in chemical biology and medicine.
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